molecular formula C23H25NO3 B051697 6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate CAS No. 117318-91-9

6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate

Cat. No. B051697
M. Wt: 363.4 g/mol
InChI Key: JJJGWRPDCQICFP-UHFFFAOYSA-N
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Description

“6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate” is used in the synthesis of side chain liquid crystalline homopolymers and block copolymers with the cyanobiphenyl group as the mesogen .


Synthesis Analysis

The compound is synthesized by free radical polymerization with azobisisobutyronitrile (AIBN) as an initiator .


Molecular Structure Analysis

The compound is a side chain liquid crystal homopolymer and its copolymers with either 4-benzoylphenyl methacrylate (BPMA) or methyl methacrylate (MMA) and BPMA .


Chemical Reactions Analysis

The compound exhibits a smectic A phase, and copolymers having a comonomer content of 79 mol% and higher show weak liquid crystalline behavior .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 363.45 g/mol . It is a liquid crystal with a melting point of 73-76 °C (lit.) .

Scientific Research Applications

  • Structural Investigation of Copolymers :

    • This study provides a detailed characterization of the homopolymer and copolymers of 6-[4-(4´-cyanophenyl)phenoxy]hexyl methacrylate, revealing its thermotropic properties and liquid crystalline phase behavior (Al-Hussein et al., 2016).
  • Stereoregular Polymethacrylates with Photoreactive Properties :

    • This research discusses the synthesis and properties of polymethacrylates with a photoreactive mesogenic ester group, including 6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate. It highlights their liquid crystalline (LC) phase and potential in image storage applications (Hatada et al., 1997).
  • New Copolymethacrylates with Azo-Chromophores :

    • This paper reports on the synthesis and characterization of new copolymethacrylates containing azo-chromophores, focusing on their liquid-crystalline properties suitable for photochemical studies (Czapla et al., 1993).
  • Anionic Polymerization and Thermotropic Phase Behavior :

    • Anionic living polymerization of 6-[4-(4‘-cyanophenyl)phenoxy]hexyl methacrylate is discussed here, along with the description of its smectic A phase and the effect of molecular weight on isotropization temperature (Yamada et al., 1999).
  • Photochemical and Thermal Isomerizations in Polymers :

    • This study explores the photochemical and thermal isomerizations of azobenzene-containing polymers, including those synthesized with 6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate, focusing on their behavior in aqueous micellar solutions and films (Sin et al., 2005).
  • Liquid Crystallinity of Stereoregular Polymethacrylates :

    • This paper discusses the synthesis and polymerization of methacrylates, including 6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate, and their liquid crystalline nature (Nakano et al., 1993).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Skin Corr. 1B . It is recommended to use personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves when handling this compound .

properties

IUPAC Name

6-[4-(4-cyanophenyl)phenoxy]hexyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO3/c1-18(2)23(25)27-16-6-4-3-5-15-26-22-13-11-21(12-14-22)20-9-7-19(17-24)8-10-20/h7-14H,1,3-6,15-16H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJGWRPDCQICFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

117318-92-0
Record name 2-Propenoic acid, 2-methyl-, 6-[(4′-cyano[1,1′-biphenyl]-4-yl)oxy]hexyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117318-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10401180
Record name 6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate

CAS RN

117318-91-9
Record name 6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-[4-(4'-Cyanophenyl)phenoxy]hexyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
M Yamada, T Itoh, R Nakagawa, A Hirao… - …, 1999 - ACS Publications
We performed the anionic living polymerization of 6-[4-(4‘-cyanophenyl)phenoxy]hexyl methacrylate. By a selection of suitable initiations, the cyano group was completely stable toward …
Number of citations: 65 pubs.acs.org
A Berndt, D Pospiech, D Jehnichen… - … applied materials & …, 2015 - ACS Publications
Polymers for all-organic field-effect transistors are under development to cope with the increasing demand for novel materials for organic electronics. Besides the semiconductor, the …
Number of citations: 17 pubs.acs.org
Y Zhao, B Qi, X Tong, Y Zhao - Macromolecules, 2008 - ACS Publications
We report on the synthesis and characterization of a new type of diblock copolymer that is composed of two side-chain liquid crystalline polymers (SCLCP1-block-SCLCP2). The diblock …
Number of citations: 97 pubs.acs.org
S Fu, Y Zhao - Macromolecules, 2015 - ACS Publications
The interplay of the mechanically and optically induced orientation of azobenzene mesogens as well as the effect of thermal annealing was investigated for both a side-chain liquid …
Number of citations: 30 pubs.acs.org
Q Bo, X Tong, Y Zhao, Y Zhao - Macromolecules, 2008 - ACS Publications
We demonstrate a general approach to introduce hydrophobic functional polymers into a multilayer film using the layer-by-layer (LBL) assembly method that normally works for water-…
Number of citations: 22 pubs.acs.org
P Srinivas - academia.edu
The present investigation is to study the texture analysis of mixture of liquid crystalline samples as a function of temperature and the study also covered the possibility of enlarging Blue …
Number of citations: 0 www.academia.edu
M Al-Hussein, A Berndt, D Jehnichen, L Häußler… - Colloid and Polymer …, 2016 - Springer
We present a detailed structural characterization of 6-[4-(4-cyanophenyl)phenoxy]hexyl methacrylate (CPPHMA) side chain liquid crystal homopolymer and its copolymers with either 4-…
Number of citations: 1 link.springer.com
R Goseki, Y Ozama, E Akemine, S Ito, S Ehara, A Hirao - Polymer, 2013 - Elsevier
A new stepwise iterative methodology using living anionic polymers with a 1,1-diphenylethylene (DPE) derivative substituted with a protected formyl functionality bearing a 1,3-…
Number of citations: 29 www.sciencedirect.com
W Sun, X He, X Liao, S Lin, W Huang… - Journal of Applied …, 2013 - Wiley Online Library
Well‐defined azobenzene‐containing side chain liquid crystalline diblock copolymers composed of poly[6‐[4‐(4‐methoxyphenylazo)phenoxy]hexyl methacrylate] (PAzoMA) and poly(…
Number of citations: 7 onlinelibrary.wiley.com
K Tao, J Yang, J Zhao - Polymer, 2019 - Elsevier
There has been recognized that there exist three basic relaxation modes in the molecular dynamics of liquid crystalline side chain polymers (SCLCP) – the α-, β- and δ-relaxation …
Number of citations: 0 www.sciencedirect.com

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